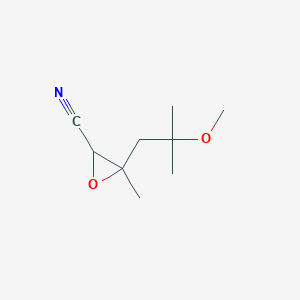

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-(2-methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C9H15NO2/c1-8(2,11-4)6-9(3)7(5-10)12-9/h7H,6H2,1-4H3 |

InChI Key |

XZHJKJNRQWGTPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)CC(C)(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-methoxy-2-methylpropylamine with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical pathways.

Comparison with Similar Compounds

3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile (CAS 65445-45-6)

- Structural Difference : Lacks the methoxy group on the propyl chain.

- Safety Profile : Safety data indicate that this compound requires strict handling protocols due to its acute toxicity (H302, H312, H332) and environmental hazards (H411) . The methoxy-substituted derivative may exhibit lower volatility due to increased molecular weight and polarity.

(E)-2-(N'-(2-Methoxy-2-methylpropyl)acetimidamido)benzoic Acid ()

- Structural Difference : Contains a benzoic acid core with an acetimidamido side chain and the same 2-methoxy-2-methylpropyl substituent.

- Spectroscopic Properties : The methoxy group in this compound causes distinct NMR shifts (e.g., δC 76.8 for C-12 in $^{13}\text{C}$ NMR) compared to hydroxyl analogs, highlighting its electron-donating effect and reduced hydrogen-bonding capacity . Similar shifts are expected in the target oxirane compound.

- Biological Activity : The methoxy group may enhance membrane permeability, a property relevant to pharmacological applications.

6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 29333-76-4)

- Structural Difference : A pyridine derivative with a methoxypropyl chain and nitrile group.

- Electronic Effects : The methoxy group in the 3-methoxypropyl chain likely stabilizes the pyridine ring via inductive effects, contrasting with the oxirane ring's strain-driven reactivity in the target compound.

- Applications : Pyridine derivatives are often explored for medicinal chemistry, whereas oxiranes are typically intermediates in synthesis .

Key Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The methoxy group in the target compound may slow epoxide ring-opening reactions compared to non-methoxy analogs, as seen in substituted benzoic acid derivatives .

- Spectroscopic Identification : Distinct $^{13}\text{C}$ NMR signals (e.g., δC 70–80 for methoxy-bearing carbons) can differentiate methoxy-substituted compounds from hydroxyl or alkyl variants .

Biological Activity

3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile (CAS No. 1862594-28-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antiproliferative, antibacterial, and antioxidative effects, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- Structure : The compound features an epoxide group, which is known for its reactivity and biological significance.

1. Antiproliferative Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of methoxy-substituted compounds have shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile | MCF-7 | TBD |

| N-methyl-substituted derivatives | MCF-7 | 3.1 |

| Hydroxy-substituted derivatives | HCT 116 | 3.7 |

The presence of methoxy and hydroxy groups enhances the biological activity by stabilizing free radicals and potentially interacting with cellular pathways involved in cancer progression .

2. Antibacterial Activity

The antibacterial properties of this compound are particularly noteworthy. Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 8 µM against E. faecalis.

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Hydroxy-substituted derivatives | E. faecalis | 8 |

| Methoxy derivatives | MRSA | TBD |

These findings suggest that the structural features of the compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival .

3. Antioxidative Activity

Antioxidative properties are critical in mitigating oxidative stress-related diseases. Compounds with methoxy and hydroxy substitutions have been shown to enhance antioxidant activity significantly compared to standard antioxidants like BHT (butylated hydroxytoluene).

| Compound | Antioxidant Method | Activity Level |

|---|---|---|

| Hydroxy-substituted derivatives | DPPH Scavenging | High |

| Methoxy derivatives | ABTS Assay | Moderate |

The antioxidative mechanism involves electron donation to stabilize free radicals, thereby preventing cellular damage .

Case Studies

A study focused on the synthesis and biological evaluation of methoxy-substituted benzimidazole derivatives revealed that structural modifications significantly influenced their biological activities. Compounds exhibiting both hydroxyl and methoxy groups demonstrated enhanced antiproliferative and antioxidative activities, suggesting a structure-activity relationship that could be applicable to 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.